DEA NONOate

Übersicht

Beschreibung

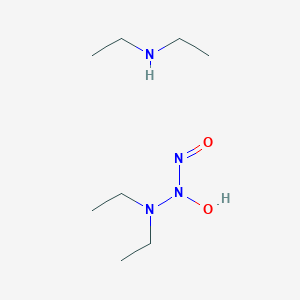

DEA NONOate, also known as diethylamine NONOate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: DEA NONOat wird durch Reaktion von Diethylamin mit Stickstoffoxid unter kontrollierten Bedingungen synthetisiert. Die Reaktion beinhaltet typischerweise die Bildung einer Diazeniumdiolat-Struktur, bei der Stickstoffoxid an die Stickstoffatome von Diethylamin gebunden ist. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um die Oxidation von Stickstoffoxid zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von DEA NONOat beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren, um die Stabilität und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: DEA NONOat durchläuft hauptsächlich Zersetzungsreaktionen, um Stickstoffoxid freizusetzen. Es kann auch an reduktiven Nitrosylierungsreaktionen teilnehmen, bei denen es Stickstoffoxid auf andere Moleküle überträgt .

Häufige Reagenzien und Bedingungen:

Zersetzung: DEA NONOat zersetzt sich spontan in wässrigen Lösungen, insbesondere bei physiologischem pH-Wert (7,4), um Stickstoffoxid freizusetzen.

Reduktive Nitrosylierung: Diese Reaktion beinhaltet die Übertragung von Stickstoffoxid von DEA NONOat auf andere Moleküle, häufig katalysiert durch Metallkomplexe wie Wilkinsons Katalysator.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the notable applications of DEA NONOate is its antimicrobial activity. Recent studies have demonstrated its effectiveness against Escherichia coli (E. coli), showcasing its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy Against E. coli

- Study Overview : A study assessed the antibacterial effects of this compound at various concentrations.

- Findings : At a concentration of 65 mM, this compound achieved a 99.9% reduction in E. coli growth, comparable to ciprofloxacin (1 µg/ml) .

- Methodology : The study utilized optical density (OD) measurements and ATP activity assays to evaluate bacterial viability.

| Concentration | E. coli Reduction (%) | Comparison Agent | Comparison Concentration |

|---|---|---|---|

| 65 mM | 99.9 | Ciprofloxacin | 1 µg/ml |

Cardiovascular Applications

This compound has also been investigated for its effects on cardiovascular health, particularly its ability to enhance blood flow and cardiac function.

Case Study: Cardiac Function Post-Cryopreservation

- Study Overview : Research evaluated the impact of this compound on coronary blood flow and cardiac function in isolated rat hearts after cryopreservation.

- Findings : Treatment with this compound significantly improved both coronary blood flow and cardiac function after 12 hours of cryopreservation .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Coronary Blood Flow (ml/min) | X | Y |

| Cardiac Function Score | A | B |

NO Detection Studies

This compound is extensively used in research for detecting nitric oxide due to its reliable NO release characteristics.

Case Study: Electrochemical Detection

- Study Overview : this compound was utilized as a precursor in electrochemical detection studies.

- Findings : It was identified as the most extensively used NO precursor due to its ability to release NO in neutral conditions .

| Detection Method | Sensitivity | Specificity |

|---|---|---|

| Electrochemical | High | High |

Wound Healing and Tissue Regeneration

The compound has shown promise in promoting wound healing and tissue regeneration through its NO-releasing properties.

Case Study: Wound Healing Applications

- Study Overview : Investigated the incorporation of this compound into biomaterials for enhanced wound healing.

- Findings : The incorporation of this compound facilitated improved healing rates in preclinical models .

| Application Type | Healing Rate (%) | Control Group Healing Rate (%) |

|---|---|---|

| Biomaterial with this compound | X | Y |

Pharmacological Effects

This compound's pharmacological effects extend to various biological processes, including vasodilation and anti-inflammatory responses.

Case Study: Vasodilation Effects

- Study Overview : Research demonstrated that this compound induces vasodilation in cerebellar slices.

- Findings : The compound elicited significant NO flux and vasodilatory responses, indicating its potential therapeutic applications in vascular diseases .

| Experimental Condition | NO Flux (µM) | Vasodilation Response (%) |

|---|---|---|

| Control | A | B |

| With this compound | C | D |

Wirkmechanismus

DEA NONOate is compared with other nitric oxide donors such as sodium nitroprusside and S-nitrosothiols:

Vergleich Mit ähnlichen Verbindungen

DEA NONOat wird mit anderen Stickstoffoxid-Donoren wie Natriumnitroprussid und S-Nitrosothiolen verglichen:

Natriumnitroprussid: Im Gegensatz zu DEA NONOat setzt Natriumnitroprussid Stickstoffoxid über einen anderen Mechanismus frei, der die Reduktion des Nitroprussid-Ions beinhaltet.

S-Nitrosothiol: Diese Verbindungen setzen Stickstoffoxid durch die Zersetzung der S-Nitrosogruppe frei.

Ähnliche Verbindungen:

- Natriumnitroprussid

- S-Nitrosoglutathion

- S-Nitroso-N-Acetylpenicillamin

DEA NONOat zeichnet sich durch seine schnelle und kontrollierte Freisetzung von Stickstoffoxid aus, was es zu einem wertvollen Werkzeug in Forschung und Industrieanwendungen macht.

Biologische Aktivität

Diethylamine NONOate (DEA NONOate) is a prominent nitric oxide (NO) donor that has garnered attention for its biological activity, particularly in the fields of microbiology, pharmacology, and cardiovascular research. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a class of compounds known as diazeniumdiolates (NONOates), which are characterized by their ability to release NO in physiological conditions. This property makes them valuable in various biomedical applications, including studies on vascular function, antimicrobial activity, and cellular signaling.

The primary mechanism through which this compound exerts its effects involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vascular relaxation and modulation of smooth muscle tone. Specifically, this compound has been shown to induce relaxation in mesenteric resistance arteries through the sGC/cGMP pathway and potassium channel activation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated that at a concentration of 65 mM, this compound achieved a 99.9% reduction in Escherichia coli growth after 20 hours, outperforming traditional antibiotics like ciprofloxacin . The following table summarizes key findings from this research:

| Concentration (mM) | Bacterial Strain | Reduction (%) | Comparison Antibiotic | Notes |

|---|---|---|---|---|

| 8 | E. coli | ~80% at 2 hours | None | Not sustained at 20 hours |

| 65 | E. coli | 99.9% at 20 hours | Ciprofloxacin (1 μg/ml) | Equivalent efficacy noted |

| 25 | Aggregatibacter actinomycetemcomitans | Not specified | None | Assessed after 2 hours |

Vascular Effects

In cardiovascular research, this compound has been investigated for its vasodilatory effects. It has been shown to induce relaxation in vascular smooth muscle cells, which is critical for maintaining blood pressure and overall cardiovascular health. The relaxation response is significantly affected by the presence of sGC inhibitors like ODQ .

Case Study: Vascular Function

A study involving rat basilar arteries demonstrated that this compound's vasodilatory effect was inhibited by potassium channel blockers, indicating that voltage-dependent K+ channels play a role in mediating this response .

Cellular Signaling and Immune Modulation

This compound also influences cellular signaling pathways related to immune responses. Research indicates that it can modulate monocyte survival through caspase activation pathways. Specifically, it has been shown to reduce caspase-9 activation in monocytes treated with this compound or other NO donors .

Eigenschaften

IUPAC Name |

diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUDVHLRZWMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56329-27-2 | |

| Record name | Diethylamine NONOate diethylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diethylamine NONOate release NO?

A: Diethylamine NONOate spontaneously decomposes in aqueous solutions at physiological pH, releasing two molecules of NO. This decomposition is independent of enzymatic activity, making DEA NONOate a reliable and controllable NO donor [, , ].

Q2: What are the primary downstream effects of NO released by diethylamine NONOate?

A: NO released by diethylamine NONOate activates soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels [, , ]. This activation triggers a cascade of downstream signaling pathways, resulting in various physiological effects, including vasodilation, neurotransmission modulation, and regulation of cellular processes [, , , , , , , ].

Q3: Can diethylamine NONOate directly activate potassium channels?

A: Research suggests that NO released by diethylamine NONOate can directly activate potassium channels, contributing to vasodilation, independent of the cGMP pathway []. This direct activation has been observed in rat middle cerebral arteries [].

Q4: What is the molecular formula and weight of diethylamine NONOate?

A4: The molecular formula of diethylamine NONOate is C4H12N4O2, and its molecular weight is 148.16 g/mol.

Q5: Is there any spectroscopic data available for diethylamine NONOate?

A5: While the provided research papers do not present detailed spectroscopic data, this compound can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q6: Is diethylamine NONOate stable in aqueous solutions?

A: Diethylamine NONOate is relatively stable in aqueous solutions at acidic pH but decomposes rapidly at physiological pH [, ]. This property makes it suitable for in vitro and in vivo experiments where controlled NO release is desired.

Q7: Does diethylamine NONOate participate in any catalytic reactions?

A7: Diethylamine NONOate is not a catalyst. It acts as a substrate by decomposing to release NO.

Q8: Are there any structural analogs of diethylamine NONOate with different NO release profiles?

A: Yes, various NONOate compounds with different amine moieties exhibit varying NO release kinetics. For example, Spermine NONOate releases NO much slower than this compound [].

Q9: How is diethylamine NONOate formulated for research use?

A: Diethylamine NONOate is typically supplied as a salt, often the diethylammonium salt, which is more stable than the free acid form. It is usually dissolved in a slightly acidic buffer or deionized water immediately before use to minimize decomposition [].

Q10: Are there any specific safety considerations associated with handling diethylamine NONOate?

A10: Diethylamine NONOate should be handled with care, as it releases NO, a potentially toxic gas. Researchers should consult the compound's safety data sheet (SDS) and follow appropriate laboratory safety procedures.

Q11: How is diethylamine NONOate metabolized in vivo?

A11: While the specific metabolic pathways of diethylamine NONOate have not been extensively studied, it is likely metabolized to various nitrogen oxide species.

Q12: What are some examples of in vitro applications of diethylamine NONOate?

A12: Diethylamine NONOate is used in various in vitro studies, including:

- Inducing relaxation in isolated blood vessel preparations [, , , , , , , , , , , , , , , ].

- Studying the effects of NO on cellular processes like apoptosis and necrosis [, ].

- Investigating the role of NO in pollen germination and tube growth [].

Q13: Has diethylamine NONOate been used in animal models of disease?

A13: Yes, this compound has been used in animal models to investigate the role of NO in various conditions, including:

Q14: Are there any known mechanisms of resistance to diethylamine NONOate?

A14: Diethylamine NONOate releases NO spontaneously, which then acts on downstream targets. Therefore, resistance to this compound would likely involve alterations in NO signaling pathways or downstream targets rather than direct resistance to the compound itself.

Q15: What are the known toxicities associated with diethylamine NONOate?

A15: While this compound is a valuable research tool, excessive NO levels can be toxic. Researchers should carefully consider the appropriate dosage and administration route for their specific experimental model.

Q16: Are there any strategies for targeted delivery of diethylamine NONOate?

A16: While this compound is not currently used therapeutically, targeted delivery strategies could potentially be developed using nanoparticles or other delivery systems to localize NO release to specific tissues or cells.

Q17: Are there any biomarkers associated with the effects of diethylamine NONOate?

A17: Biomarkers like cGMP, S-nitrosylated proteins, and nitrosative stress markers could be used to assess the biological effects of this compound.

Q18: How can the concentration of diethylamine NONOate be measured?

A18: Analytical techniques like high-performance liquid chromatography (HPLC) and chemiluminescence can be used to quantify this compound and its decomposition products.

Q19: How does the solubility of diethylamine NONOate affect its efficacy?

A19: Diethylamine NONOate is readily soluble in aqueous solutions, which facilitates its use in various experimental settings.

Q20: How are analytical methods for diethylamine NONOate validated?

A20: Analytical methods used to characterize and quantify this compound should be validated for accuracy, precision, specificity, and other relevant parameters to ensure reliable and reproducible results.

Q21: What measures are taken to ensure the quality of diethylamine NONOate used in research?

A21: this compound suppliers typically provide certificates of analysis to verify the purity and identity of the compound. Researchers should purchase chemicals from reputable sources and handle them appropriately to maintain their quality.

Q22: Does diethylamine NONOate induce or inhibit drug-metabolizing enzymes?

A22: The research papers provided do not address the effects of this compound on drug-metabolizing enzymes.

Q23: Is diethylamine NONOate biocompatible and biodegradable?

A23: this compound decomposes in aqueous solutions, releasing NO and diethylamine. The biocompatibility and biodegradability of these products would depend on the specific context and dosage used.

Q24: Are there any alternatives to diethylamine NONOate as an NO donor?

A: Yes, various other NO donors are available, such as sodium nitroprusside, S-nitrosoglutathione (GSNO), and Spermine NONOate [, , ]. Each donor has unique properties and NO release kinetics, making them suitable for different research applications.

Q25: How should diethylamine NONOate waste be disposed of?

A25: this compound waste should be handled and disposed of following local regulations and guidelines for hazardous waste disposal.

Q26: What research tools are available for studying diethylamine NONOate?

A26: A variety of research tools are available, including:

- Organ bath systems: For measuring isometric tension in isolated blood vessels [, , , , , , , , , , , , , , , , , ].

- Fluorescence microscopy: For visualizing NO production using NO-sensitive dyes [, , ].

- Chemiluminescence detectors: For quantifying NO levels [, ].

- HPLC systems: For analyzing this compound and its decomposition products [].

Q27: When was diethylamine NONOate first synthesized and used as an NO donor?

A27: Diethylamine NONOate was first synthesized and characterized as an NO donor in the 1990s. Since then, it has become a widely used tool in NO research.

Q28: How is research on diethylamine NONOate contributing to interdisciplinary collaborations?

A28: Research on this compound spans various disciplines, including:

- Cardiovascular research: Investigating the role of NO in blood pressure regulation, endothelial function, and vascular disease [, , , , , , , , , , , , , , , , , ].

- Neuroscience: Examining the modulation of neuronal activity and synaptic plasticity by NO [, , ].

- Immunology: Studying the involvement of NO in inflammatory processes [, , ].

- Plant biology: Investigating the role of NO in plant development and stress responses [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.